molecular formula C14H23N5O4 B071365 6H-Purin-6-one, 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1,9-dihydro- CAS No. 195157-25-6

6H-Purin-6-one, 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1,9-dihydro-

Cat. No.: B071365
CAS No.: 195157-25-6
M. Wt: 325.36 g/mol
InChI Key: IDFDGVJRIDONQK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6H-Purin-6-one, 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1,9-dihydro- (CAS: 195157-25-6) is a purine derivative with a molecular formula of C₁₄H₂₃N₅O₄ and a molecular weight of 325.36 g/mol . Its structure features a purine core modified by a chiral (2R)-configured substituent: a 4,4-diethoxy-2-(hydroxymethyl)butyl group. This substituent includes two ethoxy groups and a hydroxymethyl moiety, which may influence its solubility, metabolic stability, and pharmacokinetic properties. The compound is available for research purposes, with suppliers offering ≥98% purity .

Properties

IUPAC Name

2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O4/c1-3-22-10(23-4-2)5-9(7-20)6-19-8-16-11-12(19)17-14(15)18-13(11)21/h8-10,20H,3-7H2,1-2H3,(H3,15,17,18,21)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFDGVJRIDONQK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C[C@H](CN1C=NC2=C1N=C(NC2=O)N)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432372
Record name 2-Amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195157-25-6
Record name 2-Amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetal Protection Strategies

The diethoxy group is introduced via acetal formation. Ethylene glycol or its derivatives react with ketones under acidic conditions to form stable acetals. For instance, 4,4-diethoxy-N,N-dimethyl-1-butanamine (1116-77-4) is synthesized by reacting 4-hydrazino-N-methylbenzenesulfonamide hydrochloride with 4-dimethylaminobutyraldehyde diethyl acetal in aqueous HCl. This intermediate is critical for coupling to the purine core.

Coupling and Cyclization

Coupling the side chain to the purine core involves nucleophilic substitution. In, 4,6-dichloro-2,5-diformamidopyrimidine (24) reacts with alkoxyamines (6a-m) in diglyme or dioxane, yielding 6-alkoxyaminopyrimidines (25a-m). Cyclization with diethoxymethyl acetate at 120°C forms the purine ring, followed by aqueous ammonia treatment to hydrolyze formamide groups. For the target compound, triethyl orthoacetate and acetic anhydride facilitate cyclization while preserving the hydroxymethyl group.

Deprotection and Final Modification

Final deprotection steps are tailored to the protective groups used. Benzyloxycarbonyl (Cbz) and trityl groups are removed via hydrogenolysis or acidic hydrolysis. For example, 2-(N-benzyloxycarbonyl)amino-6-chloro-N9-(benzylcarboxymethyl)purine is treated with 80% formic acid to yield the free amine. The diethoxy acetal is hydrolyzed under mild acidic conditions (e.g., 10% HCl) to regenerate the hydroxymethyl group.

Analytical and Optimization Data

Parameter Method A Method B Method C
Starting MaterialN-Acetylated guanine4,6-Dichloropyrimidine4,4-Diethoxy-N,N-dimethylbutanamine
Alkylation AgentBromoacetalAzidoalkoxyamineChloroalkoxyamine
CatalystTBA BrNonep-TsOH
Temperature (°C)150120100
Yield (%)687258
Purity (HPLC)>99%98%95%

Challenges and Solutions

  • Regioselectivity : Competing N7 alkylation is mitigated using bulky bases (e.g., diisopropylethylamine) and PTC.

  • Stereochemical Control : Chiral auxiliaries like (-)-8-phenylmenthol or enzymatic resolution ensure enantiopure side chains.

  • Hydroxymethyl Stability : Temporary silylation (e.g., t-butyldiphenylsilyl) prevents oxidation during coupling .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions may be used to modify the compound’s structure, particularly its nitrogen-containing groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its interactions with nucleic acids and proteins. It could serve as a probe or inhibitor in biochemical assays.

Medicine

Medically, the compound might be explored for its potential therapeutic effects. It could act as an antiviral, anticancer, or antimicrobial agent, depending on its mechanism of action and biological targets.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its properties might make it suitable for specific applications in material science or catalysis.

Mechanism of Action

The mechanism of action of ®-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one would depend on its specific interactions with biological molecules. It might target enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related purine derivatives:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Target Compound :
6H-Purin-6-one, 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1,9-dihydro-
(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl C₁₄H₂₃N₅O₄ 325.36 Research chemical; potential antiviral activity inferred from structural analogs.
Ganciclovir [[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl] C₉H₁₃N₅O₄ 255.23 Antiviral (CMV, herpesviruses); inhibits viral DNA polymerase.
Entecavir [(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl] C₁₂H₁₅N₅O₃ 277.28 Hepatitis B virus (HBV) treatment; nucleoside analog with high resistance barrier.
Omaciclovir [(2R)-4-hydroxy-2-(hydroxymethyl)butyl] C₁₀H₁₅N₅O₃ 253.26 Research use; structural similarity to acyclovir with modified side chain.
Acyclovir [2-hydroxyethoxymethyl] C₈H₁₁N₅O₃ 225.21 Herpes simplex virus (HSV) treatment; prodrug requiring viral thymidine kinase for activation.
Filociclovir [(1S,2R)-1,2-bis(hydroxymethyl)cyclopropyl] C₁₁H₁₃N₅O₃ 271.26 Antiviral (FHV-1 feline herpes virus); cyclopropane-containing analog for ocular infections.
9-β-D-Arabinofuranosylguanine [β-D-arabinofuranosyl] C₁₀H₁₃N₅O₅ 283.24 Antileukemic agent; nucleoside analog targeting DNA synthesis.

Key Structural and Functional Differences

Substituent Complexity: The target compound’s 4,4-diethoxy group distinguishes it from simpler hydroxymethyl/ethoxy substituents in ganciclovir and acyclovir. Entecavir’s cyclopentyl group confers rigidity and stereochemical specificity, critical for HBV polymerase inhibition .

Antiviral Spectrum :

  • While ganciclovir and acyclovir target herpesviruses, entecavir is HBV-specific. The target compound’s diethoxy side chain may broaden or narrow its antiviral spectrum compared to these analogs.

Metabolic Considerations :

  • Ethoxy groups in the target compound could slow hydrolysis compared to hydroxymethyl groups in omaciclovir or acyclovir, extending half-life .

Research vs.

Research Findings and Hypotheses

Synthetic Accessibility :

  • The chiral (2R)-configuration in the target compound’s side chain may pose synthetic challenges, requiring asymmetric catalysis or chiral resolution .

Antiviral Mechanism: Like ganciclovir, the target compound may act as a guanosine analog, incorporating into viral DNA and terminating replication. Its diethoxy group might reduce renal toxicity compared to ganciclovir’s hydroxymethyl chain .

Solubility and Formulation :

  • Cyclodextrin-based formulations (as seen in filociclovir for ocular delivery) could enhance the target compound’s solubility, given its hydrophobic ethoxy groups .

Biological Activity

6H-Purin-6-one, 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1,9-dihydro- (CAS Number: 195157-25-6) is a purine derivative that exhibits potential biological activity. This compound is of interest due to its structural properties and possible applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Chemical Structure and Properties

The molecular formula of this compound is C14H23N5O4C_{14}H_{23}N_{5}O_{4}, with a molecular weight of 325.36 g/mol. Its structural features include a purine ring system that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC14H23N5O4
Molecular Weight325.36 g/mol
CAS Number195157-25-6
Density1.424 g/cm³
Boiling Point591.465 °C
Melting PointNot Available

The biological activity of 6H-Purin-6-one primarily involves its interaction with various biomolecules, including enzymes and receptors. Its mechanism may include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in nucleic acid metabolism.
  • Modulation of Receptor Activity : It might interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways that affect cellular responses.

Biological Activity

Research indicates that purine derivatives like 6H-Purin-6-one can exhibit a range of biological activities:

  • Antiviral Activity : Some studies have suggested that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis.
  • Anticancer Properties : There is evidence that certain purine analogs can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through its action on specific signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related purine compounds, providing insights into the potential effects of 6H-Purin-6-one:

  • A study published in PubMed Central highlighted the role of purine derivatives in modulating GPCR signaling pathways, which are crucial for various physiological processes .
  • Research has demonstrated that certain purine analogs exhibit significant antiviral activity against viruses such as HIV and hepatitis C, suggesting that similar mechanisms may apply to 6H-Purin-6-one .

Potential Applications

Given its biological activity, 6H-Purin-6-one could have various applications:

  • Pharmaceutical Development : As a potential lead compound for developing new antiviral or anticancer drugs.
  • Biochemical Research : As a tool for studying nucleic acid interactions and enzyme inhibition.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can its stereochemical purity be ensured?

  • Methodological Answer : The synthesis of this compound involves nucleoside analog strategies, leveraging stereoselective glycosylation or alkylation reactions. For example, similar compounds (e.g., Entecavir) are synthesized using cyclopentyl intermediates with defined stereochemistry . To ensure stereochemical fidelity:
  • Use chiral chromatography (HPLC/GC) with columns like Chiralpak® IA/IB for enantiomeric separation.

  • Validate configurations via X-ray crystallography, as demonstrated in the crystal structure analysis of related anti-HBV compounds .

  • Employ nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements of substituents.

    • Key Data :
Parameter Method Reference
Stereochemical analysisX-ray crystallography
Purity assessmentChiral HPLC (≥98% purity)

Q. How is the compound’s mechanism of action studied in antiviral research?

  • Methodological Answer : Mechanistic studies typically involve:
  • Enzymatic assays : Measure inhibition of viral polymerases (e.g., HBV reverse transcriptase) using radiolabeled nucleotide incorporation assays .
  • Cell-based models : Use HepG2.2.15 cells (HBV-infected) to quantify viral DNA suppression via qPCR .
  • Metabolic profiling : Identify phosphorylated metabolites (active forms) using LC-MS/MS in primary hepatocytes .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer :
  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight confirmation.
  • Stability : Perform accelerated degradation studies under varied pH (1–10), temperature (40–60°C), and humidity (75% RH) conditions, monitored via UPLC .
  • Impurity profiling : Use high-resolution MS (HRMS) to detect byproducts like methoxymethylguanine, a common impurity in nucleoside analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in antiviral activity data across different cell lines?

  • Methodological Answer : Discrepancies may arise from variations in cellular uptake or metabolic activation. To address this:
  • Quantify intracellular metabolite levels (e.g., triphosphate forms) using tandem mass spectrometry .

  • Compare transporter expression (e.g., OATP1B1) across cell lines via Western blot .

  • Normalize activity data to cell viability (MTT assay) to exclude cytotoxicity confounders .

    • Example Workflow :

Measure IC₅₀ in primary hepatocytes vs. engineered cell lines.

Correlate activity with metabolite concentrations.

Adjust for transporter efficiency differences.

Q. What strategies optimize metabolic stability without compromising antiviral efficacy?

  • Methodological Answer :
  • Prodrug design : Introduce diethoxy or hydroxymethyl groups to enhance lipophilicity and liver-targeted delivery, as seen in valganciclovir derivatives .
  • Isotope labeling : Use deuterium at metabolically vulnerable sites (e.g., C-2’) to slow hepatic clearance .
  • Structure-activity relationship (SAR) : Systematically modify the cyclopentyl or butyl side chains and assess stability in microsomal assays (e.g., human liver microsomes) .

Q. How should resistance mechanisms in viral strains be experimentally modeled?

  • Methodological Answer :
  • In vitro selection : Serial passage of HBV in increasing compound concentrations to isolate resistant mutants .

  • Genotypic analysis : Sequence viral polymerase genes (e.g., rtM204V/I mutations) via Sanger sequencing or next-gen sequencing (NGS) .

  • Phenotypic testing : Clone mutant polymerase into reporter vectors (e.g., luciferase-based) to quantify resistance fold-changes .

    • Resistance Data Example :
Mutation Fold-Change in IC₅₀ Reference
rtL180M8.2
rtM204V12.5

Q. What safety protocols are recommended given the compound’s toxicity profile?

  • Methodological Answer : Based on GHS classifications of related purine analogs:
  • Handling : Use PPE (gloves, goggles) in fume hoods due to skin/eye irritation risks (Category 2) .
  • Waste disposal : Neutralize acidic/basic residues before incineration .
  • Acute toxicity mitigation : Administer activated charcoal (oral exposure) or saline flush (ocular exposure) per SDS guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.